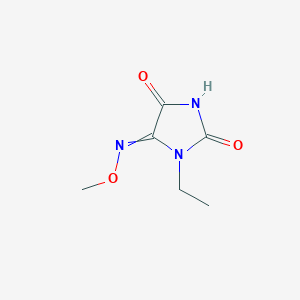

1-Ethyl-5-methoxyiminoimidazolidine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

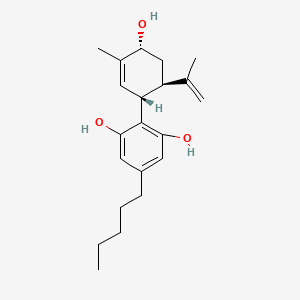

1-Ethyl-5-methoxyiminoimidazolidine-2,4-dione, also known as EMIID, is a small molecule that has been studied for its potential applications in scientific research and drug development. EMIID is a cyclic organic compound containing a five-membered ring with a nitrogen atom at the center. It is a derivative of imidazolidine, a heterocyclic compound containing a five-membered ring with a nitrogen atom at the center. The nitrogen atom in EMIID is substituted with an ethyl group and a methoxy group, making it a unique structural analog of imidazolidine.

科学的研究の応用

ERK1/2 Inhibitor Development

1-Ethyl-5-methoxyiminoimidazolidine-2,4-dione analogs have been synthesized for potential use as ERK1/2 inhibitors, particularly in leukemia cells. These compounds are studied for their ability to inhibit cell proliferation and induce apoptosis, suggesting their potential in cancer treatment (Li et al., 2009).

DNA Binding Studies

Imidazolidine derivatives, including this compound, have been analyzed for their DNA binding affinity. These studies are crucial in understanding their potential as anticancer drugs, as the DNA binding propensity of these compounds was found to be comparable or even greater than some clinically used anticancer drugs (Shah et al., 2013).

Antimicrobial Activity

Research has been conducted on the antimicrobial properties of this compound derivatives. These studies focus on their effectiveness against various pathogenic bacterial and fungal strains, showing promise for their use in antimicrobial therapies (Stana et al., 2014).

Antitubercular Activity

Investigations have been carried out on the antitubercular properties of this compound analogues. Such studies are significant in the development of new treatments for tuberculosis, especially in understanding the mechanism of action and structure-activity relationships of these compounds (Samala et al., 2014).

Corrosion Inhibition

This compound derivatives have been studied for their potential as corrosion inhibitors, particularly for mild steel in acidic environments. These studies are essential for developing new materials that can resist corrosion, thereby extending the life of metal structures (Yadav et al., 2015).

Antidiabetic Agents

Research has also been focused on developing antidiabetic agents from derivatives of this compound. These studies are crucial for finding new treatments for diabetes, especially those that show hypoglycemic and hypolipidemic activities (Sohda et al., 1982).

作用機序

Target of Action

1-Ethyl-5-methoxyiminoimidazolidine-2,4-dione is a derivative of the Thiazolidin-2,4-dione (TZD) family . The TZD moiety plays a central role in the biological functioning of several essential molecules . The primary targets of TZDs are peroxisome proliferator-activated receptors (PPARs), specifically PPARγ . These receptors are nuclear receptors that regulate the transcription of a number of specific genes .

Mode of Action

The compound acts by activating PPARγ . When activated, the receptor binds to DNA in complex with the retinoid X receptor (RXR), another nuclear receptor, increasing transcription of a number of specific genes and decreasing transcription of others . The main effect of expression and repression of specific genes is an increase in the storage of fatty acids in adipocytes, thereby decreasing the amount of fatty acids present in circulation .

Biochemical Pathways

The activation of PPARγ leads to a number of downstream effects. TZD analogues exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation . They also exhibit antimicrobial action by inhibiting cytoplasmic Mur ligases, and antioxidant action by scavenging reactive oxygen species (ROS) .

Pharmacokinetics

It is known that tzds generally decrease triglycerides and increase high-density lipoprotein cholesterol (hdl-c) and low-density lipoprotein cholesterol (ldl-c) .

Result of Action

The activation of PPARγ by TZDs leads to a decrease in insulin resistance, which can be beneficial in the treatment of diabetes mellitus type 2 . Additionally, the antimicrobial and antioxidant actions of TZDs can have a variety of beneficial effects .

特性

| { "Design of the Synthesis Pathway": "The synthesis of 1-Ethyl-5-methoxyiminoimidazolidine-2,4-dione can be achieved through a multistep reaction involving the condensation of ethyl acetoacetate and methoxyamine hydrochloride, followed by cyclization and oxidation steps.", "Starting Materials": ["Ethyl acetoacetate", "Methoxyamine hydrochloride", "Sodium ethoxide", "Acetic anhydride", "Sodium acetate", "Hydrogen peroxide", "Sulfuric acid"], "Reaction": [ "Step 1: Ethyl acetoacetate and methoxyamine hydrochloride are condensed in the presence of sodium ethoxide to form 1-Ethyl-5-methoxyiminoimidazolidine-2,4-dione intermediate.", "Step 2: The intermediate is cyclized using acetic anhydride and sodium acetate to obtain the desired product.", "Step 3: The product is then oxidized using hydrogen peroxide and sulfuric acid to yield 1-Ethyl-5-methoxyiminoimidazolidine-2,4-dione." ] } | |

CAS番号 |

71342-67-1 |

分子式 |

C6H9N3O3 |

分子量 |

171.15 g/mol |

IUPAC名 |

(5E)-1-ethyl-5-methoxyiminoimidazolidine-2,4-dione |

InChI |

InChI=1S/C6H9N3O3/c1-3-9-4(8-12-2)5(10)7-6(9)11/h3H2,1-2H3,(H,7,10,11)/b8-4+ |

InChIキー |

IWOKFBNWXNLMMA-XBXARRHUSA-N |

異性体SMILES |

CCN1/C(=N/OC)/C(=O)NC1=O |

SMILES |

CCN1C(=NOC)C(=O)NC1=O |

正規SMILES |

CCN1C(=NOC)C(=O)NC1=O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Amino-N-(2-methylpropyl)-N-[[(4S,5R)-2-oxo-4-(phenylmethyl)-5-oxazolidinyl]methyl]-benzenesulfonam](/img/no-structure.png)

![4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]pyridine N-oxide](/img/structure/B1145097.png)